(S)-(+)-2-Chloromandelic Acid vs. (R)-Enantiomer: Superior Thermodynamic Cocrystal Stability with S-Etiracetam
In enantiospecific cocrystallization with the antiepileptic drug precursor etiracetam, (S)-(+)-2-chloromandelic acid demonstrates exclusive binding to S-etiracetam, achieving 69.1% yield and nearly 100% enantiopurity from racemic solution, while showing no cocrystallization with R-etiracetam or racemic etiracetam. Structural simulations confirm that the S-ETI:S-2CLMA cocrystal is thermodynamically more stable than the R-ETI:S-2CLMA cocrystal by 5.5 kcal/mol per formula unit [1].
| Evidence Dimension | Cocrystal thermodynamic stability |
|---|---|
| Target Compound Data | ΔG = 5.5 kcal/mol lower for S-ETI:S-2CLMA cocrystal |
| Comparator Or Baseline | R-ETI:S-2CLMA cocrystal (comparator) |
| Quantified Difference | 5.5 kcal/mol |
| Conditions | Molecular simulation of cocrystal structures |
Why This Matters
This thermodynamic advantage translates directly into higher yield and enantiopurity in pharmaceutical cocrystallization processes, reducing the need for additional purification steps.
- [1] Nulek, T., et al. (2022). Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid. ACS Omega, 7(23), 19465–19473. doi:10.1021/acsomega.2c01165 View Source
